1-(4-(1-Ethoxyethoxy)phenyl)ethanol
Description
1-(4-(1-Ethoxyethoxy)phenyl)ethanol is a substituted ethanol derivative featuring a phenyl ring with a 1-ethoxyethoxy group at the para position. Its molecular formula is C₁₂H₁₈O₃ (molar mass: 210.27 g/mol). The compound combines an ethanol moiety for hydrogen bonding and an acetal-like ethoxyethoxy group, which confers both polar and lipophilic characteristics.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[4-(1-ethoxyethoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H18O3/c1-4-14-10(3)15-12-7-5-11(6-8-12)9(2)13/h5-10,13H,4H2,1-3H3 |
InChI Key |
VZDCGVORAWCHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Biphenylyl)ethanol ()
1-(4-Ethoxy-2-hydroxyphenyl)ethanone ()
- Molecular Formula : C₁₀H₁₂O₃
- Key Differences: Contains a ketone instead of an ethanol group, altering redox reactivity (e.g., susceptibility to reduction). The ethoxy and hydroxyl groups are at the 4- and 2-positions, respectively, influencing hydrogen bonding and regioselectivity in reactions.
2-(1-Ethoxyethoxy)ethyl)benzene ()
- Molecular Formula : C₁₂H₁₈O₂
- Key Differences: Lacks the ethanol group, reducing polarity and hydrogen-bonding capacity. Retains the ethoxyethoxy acetal, making it structurally closer but functionally distinct (e.g., used as a fragrance fixative) .
1-(4-ethylphenyl)ethan-1-ol ()
- Molecular Formula : C₁₀H₁₄O
- Key Differences: Simpler structure with an ethyl substituent instead of ethoxyethoxy, lowering molecular weight and complexity. Limited steric hindrance around the hydroxyl group, enhancing reactivity in esterification or oxidation .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Reactivity Features | Potential Applications |
|---|---|---|---|---|---|
| 1-(4-(1-Ethoxyethoxy)phenyl)ethanol | C₁₂H₁₈O₃ | 210.27 | Ethanol, ethoxyethoxy, phenyl | Acid-sensitive acetal; oxidizes to ketone | Chiral synthons, specialty chemicals |
| 1-(4-Biphenylyl)ethanol | C₁₃H₁₂O | 184.23 | Biphenyl, ethanol | Aromatic π-stacking; stable hydroxyl | Materials science, liquid crystals |
| 1-(4-Ethoxy-2-hydroxyphenyl)ethanone | C₁₀H₁₂O₃ | 180.20 | Ketone, ethoxy, hydroxyl | Nucleophilic additions at ketone | Pharmaceutical intermediates |
| 2-(1-Ethoxyethoxy)ethyl)benzene | C₁₂H₁₈O₂ | 194.27 | Ethoxyethoxy, benzene | Acid hydrolysis; low polarity | Perfume fixatives |
| 1-(4-ethylphenyl)ethan-1-ol | C₁₀H₁₄O | 150.22 | Ethyl, ethanol | Esterification; oxidation to acetophenone | Solvents, simple alcohol reactions |
Research Findings and Insights
- Synthesis : The ethoxyethoxy group in the target compound can be synthesized via Grignard reactions (as in ) or etherification, often requiring protective groups for the hydroxyl moiety .
- Stability: The acetal group’s sensitivity to acidic conditions (e.g., hydrolysis to ethanol and ketones) necessitates careful handling, contrasting with more robust analogs like 1-(4-Biphenylyl)ethanol .
- Industrial Use : Fragrance applications () highlight the ethoxyethoxy group’s role in volatility modulation, a trait the target compound may share .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
